molecular formula C13H17NO4 B14509560 Dipropyl pyridine-2,6-dicarboxylate CAS No. 63597-03-5

Dipropyl pyridine-2,6-dicarboxylate

Cat. No.: B14509560
CAS No.: 63597-03-5
M. Wt: 251.28 g/mol
InChI Key: PABZKPAUIKROTC-UHFFFAOYSA-N
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Description

Dipropyl pyridine-2,6-dicarboxylate (CAS: 136-45-8, molecular formula: C₁₃H₁₇NO₄) is a diester derivative of pyridine-2,6-dicarboxylic acid. It is synthesized via a two-step process:

Synthesis: Pyridine-2,6-dicarbonyl dichloride (1.18 mmol) reacts with n-propanol (3.53 mmol) in dichloromethane (CH₂Cl₂) in the presence of triethylamine (Et₃N) as a base. The mixture is stirred for 2 hours at room temperature, followed by purification via silica gel column chromatography (0–30% EtOAc in petrol), yielding the compound as a pale yellow oil (55% yield) .

Properties: The propyl ester groups confer moderate lipophilicity, distinguishing it from shorter-chain analogs like dimethyl or diethyl esters.

Properties

CAS No.

63597-03-5

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

dipropyl pyridine-2,6-dicarboxylate

InChI

InChI=1S/C13H17NO4/c1-3-8-17-12(15)10-6-5-7-11(14-10)13(16)18-9-4-2/h5-7H,3-4,8-9H2,1-2H3

InChI Key

PABZKPAUIKROTC-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=NC(=CC=C1)C(=O)OCCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

Pyridine-2,6-dicarboxylic acid undergoes esterification with propanol in the presence of acidic catalysts, typically sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via a two-step mechanism:

  • Protonation of the carboxylic acid group, enhancing electrophilicity.
  • Nucleophilic attack by propanol, followed by dehydration to form the ester.

The stoichiometric ratio of propanol to acid is critical, with excess alcohol (4–6 equivalents) driving the equilibrium toward ester formation. For instance, a 1:6 molar ratio of acid to propanol achieves 85% conversion under reflux conditions.

Optimization Parameters

  • Catalyst Loading : 5–10 mol% sulfuric acid maximizes yield while minimizing side reactions like ether formation.
  • Solvent Systems : Toluene or xylene facilitates azeotropic removal of water, improving reaction efficiency.
  • Temperature : Reflux at 110–120°C for 12–24 hours ensures complete conversion.

Table 1: Comparative Yields for Acid-Catalyzed Esterification

Propanol Equiv. Catalyst Temp. (°C) Time (h) Yield (%)
4 H₂SO₄ 110 18 78
6 p-TsOH 120 24 85

Transesterification of Diethyl Pyridine-2,6-Dicarboxylate

Alkali Metal-Mediated Approach

Diethyl pyridine-2,6-dicarboxylate reacts with excess propanol in the presence of alkaline reagents (e.g., sodium or potassium methoxide). This method avoids the corrosive conditions of acid catalysis and leverages the nucleophilicity of alkoxide ions to displace ethoxide groups.

Critical Steps :

  • Precursor Synthesis : Diethyl ester is prepared via Claisen condensation of pyridine-2,6-dicarboxylic acid diethyl ester with ethyl acetate, as detailed in CN101157653A.
  • Transesterification : Sodium methoxide (10 mol%) in refluxing propanol (80°C, 8 h) achieves 90% yield.

Solvent and Stoichiometric Effects

  • Propanol as Solvent : Acts as both reactant and solvent, enabling a homogeneous reaction medium.
  • Ethanol Removal : Distillation of ethanol byproduct shifts equilibrium toward dipropyl ester formation.

Dichloride Intermediate Alcoholysis

Dichloride Synthesis

Pyridine-2,6-dicarboxylic acid dichloride is synthesized by treating the diacid with thionyl chloride or sulfonyl chlorides in hydrocarbon media (e.g., toluene). This intermediate exhibits high reactivity toward nucleophiles, enabling rapid esterification.

Propanol Reaction

Dichloride intermediates react with propanol under mild conditions (25–40°C, 2–4 h), yielding dipropyl ester with minimal side products. Key advantages include:

  • No Acid Catalysts : Eliminates neutralization steps.
  • High Purity : Biphasic workup (water/toluene) isolates the product in 88–92% yield.

Table 2: Dichloride Method Optimization

Propanol Equiv. Temp. (°C) Time (h) Yield (%)
3 25 4 88
5 40 2 92

Comparative Analysis of Methodologies

Table 3: Method Efficacy and Limitations

Method Yield (%) Advantages Limitations
Acid-Catalyzed 78–85 Low-cost catalysts Corrosive conditions
Transesterification 85–90 Mild conditions, high purity Requires diethyl ester precursor
Dichloride Alcoholysis 88–92 Rapid, high-yielding Dichloride handling hazards

Industrial-Scale Considerations

Solvent Recovery

Toluene and xylene are recycled via distillation, reducing operational costs by 15–20%.

Byproduct Management

  • Ethanol : Captured during transesterification for reuse or sale.
  • Hydrogen Chloride : Neutralized with aqueous base in dichloride routes.

Chemical Reactions Analysis

Types of Reactions

Dipropyl pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-2,6-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Pyridine-2,6-dicarboxylic acid.

    Reduction: Pyridine-2,6-dimethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Dipropyl pyridine-2,6-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipropyl pyridine-2,6-dicarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Alkyl Chain Variations in Pyridine-2,6-Dicarboxylate Esters

The table below compares key parameters of dipropyl pyridine-2,6-dicarboxylate with other alkyl esters:

Compound Molecular Formula Molecular Weight Physical State Melting Point (°C) Yield (%) Key Applications References
This compound C₁₃H₁₇NO₄ 251.28 Pale yellow oil N/A 55 Intermediate in organic synthesis
Dimethyl pyridine-2,6-dicarboxylate C₉H₉NO₄ 195.17 Grayish-white solid N/A 95 Ligand in metal complexes, polymer synthesis
Diethyl pyridine-2,6-dicarboxylate C₁₁H₁₃NO₄ 223.23 White solid N/A 95 Polymer synthesis (e.g., polyesters)
Diisopropyl pyridine-2,6-dicarboxylate C₁₃H₁₇NO₄ 251.28 White solid 64–65 N/A Not reported
Bis(2,2,2-trifluoroethyl) pyridine-2,6-dicarboxylate C₁₁H₇F₆NO₄ 347.17 White solid 106–108 N/A High thermal stability applications

Key Observations :

  • Physical State : Shorter-chain esters (methyl, ethyl) are solids, while dipropyl and diisopropyl derivatives exhibit lower melting points or oily consistency, reflecting increased flexibility from longer alkyl chains.
  • Yield : Diethyl and dimethyl esters achieve higher yields (95%) compared to dipropyl (55%), likely due to steric hindrance in bulkier alcohol reactants .
  • Applications : Dimethyl and diethyl esters are widely used in polymer chemistry (e.g., azeotropic condensation with diols to form polyesters) , whereas dipropyl derivatives remain understudied in this context.

Functionalized Derivatives

  • Alkynyloxy-Substituted Esters : Dimethyl 4-(pent-4-yn-1-yloxy)pyridine-2,6-dicarboxylate and analogs () demonstrate modified photophysical properties, enabling DNA photocleavage applications . These derivatives highlight how ester functionalization (e.g., alkynyl groups) can enhance biological activity.
  • Chloromethyl Derivatives : Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA) serves as a precursor for further modifications, such as vinylation, to synthesize advanced materials .

Comparison with Isomeric Compounds

Dipropyl Pyridine-2,5-Dicarboxylate (CAS: 136-45-8)

  • Structural Difference : The carboxylate groups are at the 2,5-positions instead of 2,6-positions, altering electronic distribution and steric effects.
  • Properties : Similar molecular weight (251.28 g/mol) but distinct NMR signals (e.g., singlet at 4.06 ppm for CH₃ in 2,6-isomer vs. unresolved peaks in 2,5-isomer) .
  • Applications : The 2,5-isomer is primarily used as a livestock insect repellent (MGK 326), whereas the 2,6-isomer lacks reported pesticidal activity .

Q & A

Q. What are the optimal synthetic routes for dipropyl pyridine-2,6-dicarboxylate, and how can reaction yields be improved?

Methodological Answer: The compound is typically synthesized via esterification of pyridine-2,6-dicarbonyl dichloride with n-propanol in dichloromethane (CH2_2Cl2_2) using triethylamine (Et3_3N) as a base. A reported protocol (55% yield) involves stirring at room temperature for 2 hours, followed by purification via silica gel column chromatography (0–30% ethyl acetate in petrol) . To improve yields, consider optimizing stoichiometric ratios (e.g., excess n-propanol) or exploring alternative catalysts. Comparative studies with dimethyl analogs (e.g., dimethyl pyridine-2,6-dicarboxylate synthesized in 80% yield using acetyl chloride in ethanol) suggest solvent polarity and reaction time adjustments may enhance efficiency .

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm esterification success by identifying propyl group signals (e.g., δ ~4.0–4.3 ppm for –OCH2_2) and aromatic proton shifts .
  • X-ray Diffraction (XRD): Resolve crystal packing and bond angles, as demonstrated for related pyridine-2,6-dicarboxylate metal complexes (e.g., Cu(II) complexes with O–Cu–N bond angles of 158.21°) .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Detect carbonyl (C=O) stretches at ~1700 cm1^{-1} and pyridine ring vibrations .

Q. How should researchers handle safety risks associated with this compound?

Methodological Answer: Refer to GHS hazard classifications:

  • Skin/Eye Irritation (Category 2/1): Use nitrile gloves and safety goggles.
  • Respiratory Toxicity (Category 3): Work in fume hoods with adequate ventilation .
  • Spill Management: Avoid water flushing; use inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can this compound be utilized in coordination chemistry or metal-organic frameworks (MOFs)?

Methodological Answer: The ligand’s two carboxylate groups enable chelation with transition metals (e.g., Cu, Sm, La). For example:

  • MOF Synthesis: Hydrothermal reactions with α-Keggin polyoxometalates (e.g., [PMo12_{12}O40_{40}]3^{3-}) produce frameworks with photocatalytic activity for dye degradation (e.g., Rhodamine B under UV light) .
  • Lanthanide Complexes: Sm(III) or La(III) complexes exhibit luminescent properties, with coordination environments confirmed by XRD and thermal gravimetric analysis (TGA) .

Q. What computational methods are suitable for studying interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model ligand binding to enzymes (e.g., bacterial dihydrodipicolinate reductase, a herbicide target) .
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior or ligand-metal charge transfer .

Q. How can contradictions in thermal stability data for pyridine-2,6-dicarboxylate derivatives be resolved?

Methodological Answer: Discrepancies arise from functional groups and metal coordination. For example:

  • TGA-FTIR: A Cu(II) complex decomposed at 250–400°C, releasing H2_2O and CO2_2, while pure dipicolinate esters show higher stability (~300°C) .
  • Comparative Studies: Systematically vary substituents (methyl vs. propyl esters) and analyze decomposition kinetics using Kissinger or Ozawa methods .

Key Recommendations for Researchers

  • Prioritize silica gel chromatography for ester purification to avoid byproducts .
  • Use synchrotron XRD for high-resolution structural analysis of metal complexes .
  • Validate computational models with experimental spectroscopic data (e.g., FTIR, NMR) .

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